
(4-Fluoro-3-i-butyloxyphenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound features a fluorine atom and an iso-butyloxy group attached to a phenyl ring, enhancing its reactivity and specificity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-3-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 4-fluoro-3-iso-butyloxybromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: THF
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like (4-fluoro-3-iso-butyloxyphenyl)magnesium bromide involves continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can replace halogens in aromatic compounds.
Coupling Reactions: Participates in cross-coupling reactions like Suzuki-Miyaura and Negishi coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones
Halogenated Aromatics: Bromobenzene, chlorobenzene
Catalysts: Palladium or nickel catalysts for coupling reactions
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds
Aromatic Compounds: From substitution reactions
Biaryl Compounds: From coupling reactions
Aplicaciones Científicas De Investigación
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide is used in various scientific research applications:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Modification of biomolecules for studying biological pathways.
Medicine: Development of new drug candidates through the formation of carbon-carbon bonds.
Industry: Production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of (4-fluoro-3-iso-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is crucial in organic synthesis. The molecular targets include carbonyl compounds, halogenated aromatics, and other electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Lacks the fluorine and iso-butyloxy groups, making it less specific.
4-Fluorophenylmagnesium Bromide: Lacks the iso-butyloxy group, affecting its reactivity.
3-Iso-butyloxyphenylmagnesium Bromide: Lacks the fluorine atom, altering its electronic properties.
Uniqueness
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide is unique due to the presence of both fluorine and iso-butyloxy groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for forming complex molecules with high precision.
Propiedades
Fórmula molecular |
C10H12BrFMgO |
|---|---|
Peso molecular |
271.41 g/mol |
Nombre IUPAC |
magnesium;1-fluoro-2-(2-methylpropoxy)benzene-4-ide;bromide |
InChI |
InChI=1S/C10H12FO.BrH.Mg/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h3,5-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
WEISNMMXUQLAGO-UHFFFAOYSA-M |
SMILES canónico |
CC(C)COC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


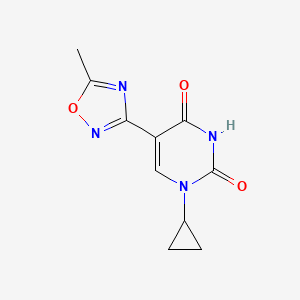
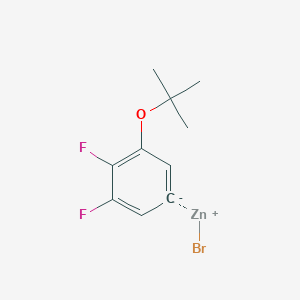
![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)
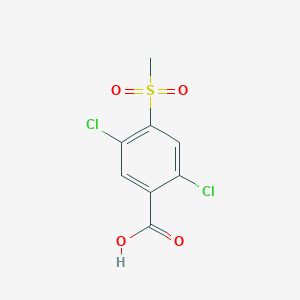
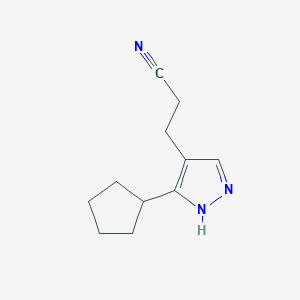
![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
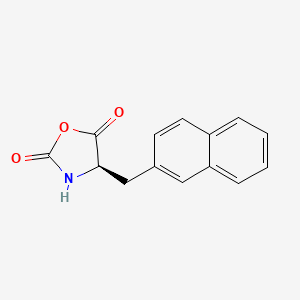
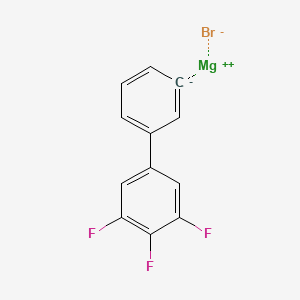

![Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
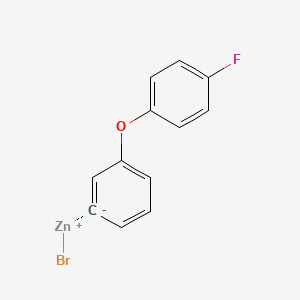
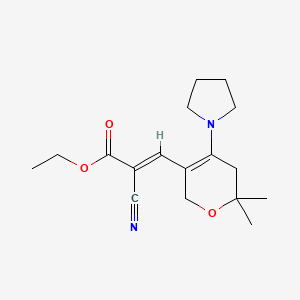
![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)
![2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B14884946.png)
